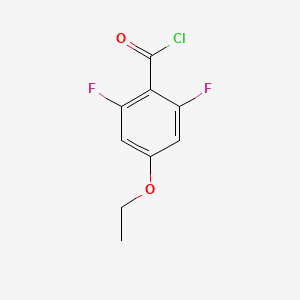

4-Ethoxy-2,6-difluorobenzoyl chloride

Overview

Description

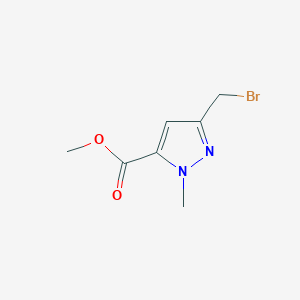

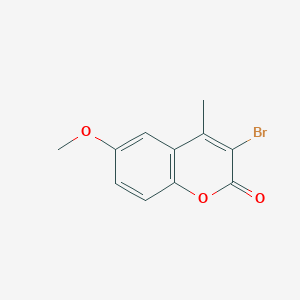

4-Ethoxy-2,6-difluorobenzoyl chloride, also known as EFBCl or EFDC, is an important intermediate for the synthesis of organic compounds with various applications in different fields. It has a molecular weight of 220.6 .

Molecular Structure Analysis

The IUPAC name for this compound is the same, and its InChI code is 1S/C9H7ClF2O2/c1-2-14-5-3-6 (11)8 (9 (10)13)7 (12)4-5/h3-4H,2H2,1H3 . The InChI Key is DFCDPQTYYGJYOD-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Scientific Research Applications

Ortho Effect in Solvolyses 4-Ethoxy-2,6-difluorobenzoyl chloride is utilized in studies to understand the ortho effect in solvolyses, a fundamental concept in organic chemistry. Park and Kevill (2012) explored the solvolyses of 2,6-difluorobenzoyl chloride, focusing on the influence of fluoro substituents and the occurrence of ionization mechanisms in various solvents. This study provides insights into the electronic and steric factors affecting reaction mechanisms in acyl chlorides, essential knowledge for designing and predicting the behavior of similar compounds in chemical reactions (Park & Kevill, 2012).

Insecticide Synthesis In the realm of agricultural chemistry, Xiao-jing (2007) reported the synthesis of insecticide Novaluron from 2,6-difluorobenzoyl isocyanate, a derivative of 2,6-difluorobenzoyl chloride. This process highlights the role of this compound in synthesizing commercially significant products like insecticides, showcasing its industrial and practical applications (Xiao-jing, 2007).

Antioxidant Studies In a study by Rubio-Cortés et al. (2021), derivatives of this compound were analyzed for their antioxidant properties. This research is crucial in understanding the antioxidant potential of various substituent groups, contributing to the development of new antioxidants for pharmaceutical or food industry applications (Rubio-Cortés et al., 2021).

Crystal Structure Analysis Zhang Dehua and Zhang Xiaoyan (2008) explored the crystal structure of a compound synthesized using this compound. Their work contributes to the field of crystallography and material science by providing detailed insights into the molecular arrangement and interactions within crystalline compounds (Dehua & Xiaoyan, 2008).

Safety and Hazards

4-Ethoxy-2,6-difluorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to not breathe its dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Mechanism of Action

Target of Action

Benzoyl chloride compounds are often used in organic synthesis. They can react with amines, alcohols, and water, making them useful for producing amides, esters, and acids .

Mode of Action

The reactivity of benzoyl chloride compounds is due to the presence of the acyl chloride functional group. This group is highly reactive due to the polarity of the carbon-chlorine bond, which makes it susceptible to nucleophilic attack .

Biochemical Pathways

In biochemical reactions, benzoyl chloride compounds can be used to modify proteins and other biomolecules. The specific pathways affected would depend on the particular molecule being modified .

Result of Action

The result of the action of benzoyl chloride compounds is the formation of a new covalent bond with the nucleophile, leading to the production of a new compound .

Action Environment

The action of benzoyl chloride compounds can be influenced by various environmental factors, such as temperature, solvent, and the presence of other chemicals .

properties

IUPAC Name |

4-ethoxy-2,6-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-5-3-6(11)8(9(10)13)7(12)4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCDPQTYYGJYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405240.png)

![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405244.png)

![7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine hydroiodide](/img/structure/B1405256.png)

![[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405259.png)